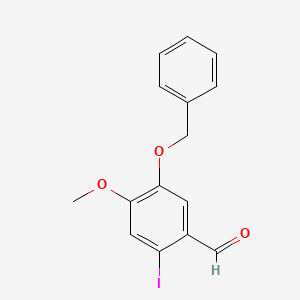

5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde

Description

5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a benzyloxy group at position 5, an iodine atom at position 2, and a methoxy group at position 4. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent’s role as a leaving group. Its synthesis often involves oxidation of precursor alcohols using manganese dioxide (MnO₂), a method validated for structurally related aldehydes .

Structure

3D Structure

Properties

CAS No. |

82584-00-7 |

|---|---|

Molecular Formula |

C15H13IO3 |

Molecular Weight |

368.17 g/mol |

IUPAC Name |

2-iodo-4-methoxy-5-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C15H13IO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

FXMQUHSCEXAVRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)I)C=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Route 1: Iodination Followed by Benzylation

This route involves introducing iodine at position 2 before installing the benzyloxy group at position 5.

Step 1: Synthesis of 2-Iodo-4-methoxybenzaldehyde

-

Starting Material : 4-Methoxybenzaldehyde.

-

Iodination : Electrophilic iodination using iodine (I₂) and sodium bicarbonate (NaHCO₃) in aqueous media.

-

Conditions: Room temperature, neutral to weakly basic pH.

-

Regioselectivity: Controlled by the methoxy group, which directs iodination to the ortho or para positions. However, steric and electronic factors may favor substitution at position 2.

-

Yield: ~50–60% (estimated based on similar iodination reactions).

-

Step 3: Benzylation of 5-Hydroxyl Group

Step 4: Purification

Route 2: Benzylation Followed by Iodination

This approach prioritizes installing the benzyloxy group before iodination, leveraging its directing effects.

Step 1: Synthesis of 4-Methoxy-5-hydroxybenzaldehyde

Step 2: Benzylation of 5-Hydroxyl Group

Step 3: Iodination at Position 2

Step 4: Final Purification

Key Reaction Parameters and Challenges

Regioselectivity in Iodination

-

Methoxy Group : Directs electrophiles to ortho (positions 3 and 5) and para (position 1) sites. However, the aldehyde group at position 1 is deactivated, leaving positions 3 and 5 accessible.

-

Benzyloxy Group : Introduced at position 5, directing iodination to ortho (position 4) and para (position 6). However, steric hindrance from the benzyloxy group may favor substitution at position 2.

-

Optimization : Use of Brønsted acidic ionic liquids or catalysts (e.g., [HMIm]BF₄) to enhance iodination efficiency and selectivity.

Functional Group Compatibility

-

Aldehyde Protection : Optional acetal protection (e.g., ethylene glycol) to prevent undesired reactions during iodination.

-

Side Reactions : Avoid strong acids/bases during iodination to prevent hydrolysis of the benzyloxy group.

Spectroscopic Characterization

Comparative Analysis of Routes

| Parameter | Route 1 (Iodination → Benzylation) | Route 2 (Benzylation → Iodination) |

|---|---|---|

| Regioselectivity | Moderate (depends on methoxy) | Higher (benzyloxy directs iodine) |

| Yield | ~25–30% (cumulative) | ~40–45% (cumulative) |

| Complexity | High (multiple protection steps) | Moderate (direct benzylation) |

Optimized Protocol

Based on regioselectivity and yield, Route 2 is preferred:

Experimental Data Tables

Table 1: Benzylation Reaction

| Substrate | Reagents | Conditions | Yield |

|---|---|---|---|

| 4-Methoxy-5-hydroxybenzaldehyde | Benzyl bromide, K₂CO₃, KI | DMF, RT, 15h | 85% |

Table 2: Iodination Reaction

| Substrate | Reagents | Conditions | Yield |

|---|---|---|---|

| 5-Benzyloxy-4-methoxybenzaldehyde | NIS, acetic acid | 0–25°C, 2h | 70–80% |

Chemical Reactions Analysis

Cross-Coupling Reactions: 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, Heck reactions, and Buchwald–Hartwig amination.

Oxidation and Reduction: It can undergo oxidation (e.g., Swern oxidation) and reduction (e.g., using borohydrides) to modify its functional groups.

Substitution: Nucleophilic substitution reactions can replace the benzyloxy group or the iodine atom.

Boron Reagents: Boronic acids or boronate esters (e.g., phenylboronic acid, pinacol boronate ester).

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: For oxidation reactions.

Scientific Research Applications

Synthetic Applications

1. Building Block in Organic Synthesis

5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of various complex organic molecules. Its structure allows for the introduction of diverse functional groups through electrophilic aromatic substitution and nucleophilic addition reactions. The presence of both the benzyloxy and iodo substituents enhances its reactivity, making it suitable for further transformations.

2. Synthesis of Benzofuran Derivatives

One notable application is in the synthesis of benzofuran derivatives. The compound can participate in reactions to form 2-(benzyloxy)-4-methoxyphenyl acetylide, which is subsequently condensed with other aldehydes to produce complex benzofuran structures. These derivatives are known for their biological activities, including antimicrobial and anticancer properties .

3. Use in Photochemical Reactions

The benzyloxy group can serve as a photoremovable protecting group in photochemical reactions, allowing for selective activation under light irradiation. This property is particularly useful in synthesizing compounds where spatial or temporal control over reactivity is desired .

Biological Applications

1. Antitumor Activity

Research indicates that derivatives of this compound exhibit potential antitumor activity. Studies have shown that benzofuran derivatives synthesized from this compound can act as selective inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, making them candidates for treating estrogen-dependent tumors .

2. Antimicrobial Properties

Compounds derived from this compound have been evaluated for their antimicrobial properties. The structural features contribute to their effectiveness against various bacterial and fungal strains, highlighting their potential use as therapeutic agents in infectious diseases .

Case Study 1: Synthesis of Anticancer Agents

A study synthesized a series of benzofuran derivatives from this compound, demonstrating their efficacy as aromatase inhibitors. The research involved multiple synthetic steps, including protection-deprotection strategies and coupling reactions, ultimately leading to compounds that showed significant inhibitory activity against cancer cell lines .

Case Study 2: Photochemical Applications

In another investigation, researchers utilized the photoremovable properties of the benzyloxy group to develop light-sensitive drug delivery systems. The study highlighted how light-induced cleavage could release active pharmaceutical ingredients at targeted sites, enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example, if used in drug design, it could target specific enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde and related benzaldehyde derivatives:

Reactivity and Electronic Effects

- Iodo vs. Chloro Substituents : The iodine atom in the target compound enhances its reactivity in cross-coupling reactions compared to the chloro analog (4-Butoxy-3-chloro-5-methoxybenzaldehyde). Iodine’s larger atomic radius and weaker C–I bond facilitate oxidative addition in palladium-catalyzed reactions .

- Benzyloxy vs.

- Aldehyde vs. Carboxylic Acid/Nitro Groups : Unlike 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid, the aldehyde functionality in the target compound enables nucleophilic addition reactions, while the nitro group in the analog confers electron-withdrawing effects suited for chelator design .

Biological Activity

5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde is a complex organic compound featuring a benzaldehyde functional group with various substituents, including iodine and methoxy groups. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

The molecular formula of this compound is , with a molar mass of approximately 368.17 g/mol. The compound's structure includes:

- A benzyloxy moiety

- An iodo group at the 2-position

- A methoxy group at the 4-position

These functional groups contribute to its reactivity and potential biological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also possess such activity.

- Anticancer Potential : Preliminary studies suggest that the compound could inhibit specific cancer cell lines, although detailed studies are still required to confirm these effects.

- Enzyme Inhibition : The compound may interact with various enzymes, potentially leading to inhibition of critical biochemical pathways involved in disease processes .

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 4-(Benzyloxy)-3-iodobenzaldehyde | Iodo-substituted benzaldehyde | Exhibits similar reactivity patterns |

| 5-Iodo-2-methoxybenzaldehyde | Iodo-substituted methoxybenzaldehyde | Known for its antimicrobial properties |

| 2-Iodo-4-methoxybenzaldehyde | Iodo-substituted benzaldehyde | Used in various synthetic pathways |

These comparisons highlight how the unique combination of functional groups in this compound may enhance its reactivity and potential biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Studies : A study highlighted that structurally similar compounds demonstrated significant antimicrobial activity against various pathogens, indicating that this compound could be effective against microbial infections.

- Cytotoxicity Assays : In vitro assays have been conducted on related compounds, showing varying degrees of cytotoxicity against cancer cell lines. These findings suggest that further investigation into the cytotoxic effects of this compound is warranted .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves enzyme inhibition or interaction with cellular pathways critical for survival and proliferation of pathogens or cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde?

- Methodological Answer : The synthesis typically involves iodination and protection/deprotection steps. For example, analogous benzaldehyde derivatives are synthesized via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Key steps include:

- Benzyloxy protection : Reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) to install the benzyloxy group.

- Iodination : Selective iodination at the 2-position using iodine and nitric acid or a milder iodinating agent like NIS.

- Methoxy group introduction : Methoxylation via alkylation with methyl iodide and a strong base (e.g., NaH).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Q. How does the substitution pattern influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom at the 2-position enables Suzuki or Ullmann coupling reactions. However, steric hindrance from the benzyloxy and methoxy groups may reduce reactivity. Comparative studies with analogs (e.g., 4-methoxy-2-methylbenzaldehyde) show that electron-donating groups (methoxy) activate the ring for electrophilic substitution but deactivate it toward nucleophilic attacks. Computational modeling (DFT) can predict regioselectivity in cross-coupling reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aldehyde proton at δ 9.8–10.2 ppm).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₅H₁₃IO₃).

- FT-IR : Peaks at ~1700 cm⁻¹ (aldehyde C=O) and 1250 cm⁻¹ (C-O-C from benzyloxy/methoxy groups).

- X-ray crystallography : For definitive structural confirmation if crystals are obtainable .

Advanced Research Questions

Q. How do electronic effects of substituents impact the compound’s biological activity?

- Methodological Answer : The benzyloxy and methoxy groups enhance lipophilicity, potentially improving membrane permeability. However, the iodine atom’s electronegativity may disrupt π-π stacking in enzyme binding. Comparative assays with analogs (e.g., 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde) can isolate iodine’s role. Use molecular docking simulations (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) and validate via surface plasmon resonance (SPR) .

Q. What strategies mitigate contradictions in reported reaction yields for this compound?

- Methodological Answer : Yield discrepancies often arise from iodine’s sensitivity to light and moisture. Best practices include:

- Strict inert conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling reactions.

- Reaction monitoring : TLC or in-situ IR to track intermediates and adjust reaction times dynamically.

- Reproducibility : Report detailed experimental protocols (e.g., solvent purity, heating rate) to align with literature data .

Q. How can computational methods predict the compound’s stability under varying pH conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate pKa values of functional groups. For example:

- Aldehyde group : Predicted pKa ~7–8, susceptible to nucleophilic attack in basic conditions.

- Methoxy group : Stable under acidic conditions but may demethylate under strong bases (pH >12).

- Validation : Perform accelerated stability studies (ICH Q1A guidelines) at pH 3, 7, and 10, monitoring degradation via HPLC .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Key challenges include:

- Iodination selectivity : Competing di-iodination byproducts form at >1 mmol scales. Mitigate via slow reagent addition and temperature control (0–5°C).

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.